molecular formula C8H11N3OS B13439044 (3-Aminoazetidin-1-yl)(2-methylthiazol-4-yl)methanone

(3-Aminoazetidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B13439044
M. Wt: 197.26 g/mol
InChI Key: VYWLCAPYAXIUKJ-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(2-methylthiazol-4-yl)methanone is a compound that features both azetidine and thiazole rings Azetidine is a four-membered nitrogen-containing heterocycle, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminoazetidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves the formation of the azetidine and thiazole rings followed by their coupling. One common method involves the reaction of 2-methylthiazole-4-carboxylic acid with an appropriate azetidine derivative under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Aminoazetidin-1-yl)(2-methylthiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(3-Aminoazetidin-1-yl)(2-methylthiazol-4-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Aminoazetidin-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminoazetidin-1-yl)(cyclopropyl)methanone: A similar compound with a cyclopropyl group instead of a thiazole ring.

    (3-Aminoazetidin-1-yl)(2-methylthiazol-4-yl)ethanone: A compound with an ethanone group instead of a methanone group.

Uniqueness

(3-Aminoazetidin-1-yl)(2-methylthiazol-4-yl)methanone is unique due to the presence of both azetidine and thiazole rings, which confer distinct chemical properties and potential applications. The combination of these rings in a single molecule allows for diverse reactivity and functionality, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

(3-aminoazetidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C8H11N3OS/c1-5-10-7(4-13-5)8(12)11-2-6(9)3-11/h4,6H,2-3,9H2,1H3

InChI Key

VYWLCAPYAXIUKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CC(C2)N

Origin of Product

United States

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